3,4-Difluorobenzamide

Descripción general

Descripción

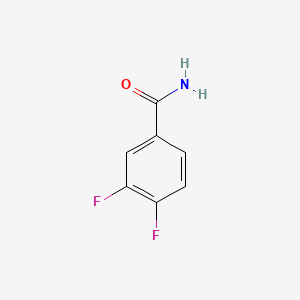

3,4-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

The synthesis of 3,4-Difluorobenzamide typically involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to yield this compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and cost .

Análisis De Reacciones Químicas

3,4-Difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amide group can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,4-Difluorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 3,4-Difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

3,4-Difluorobenzamide can be compared with other similar compounds, such as:

2,6-Difluorobenzamide: Another difluorinated benzamide with different substitution positions.

3,4-Dichlorobenzamide: A dichlorinated analog with chlorine atoms instead of fluorine.

3,4-Difluorobenzonitrile: A nitrile derivative with a cyano group instead of an amide group

These compounds share some chemical properties but differ in their reactivity, applications, and biological effects, highlighting the uniqueness of this compound.

Actividad Biológica

3,4-Difluorobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, which enhances its lipophilicity and may influence its biological interactions. The compound can be synthesized through various methods, including acylation reactions involving difluorobenzene derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cell proliferation.

Case Studies on Anticancer Activity

- Cell Line Studies : In vitro studies have demonstrated that this compound shows cytotoxicity against colon, breast, and lung cancer cell lines. The IC50 values vary depending on the specific cell line, indicating differential sensitivity.

- Mechanistic Insights : The compound's ability to inhibit HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity, particularly against Helicobacter pylori.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC value of approximately 824 µM against H. pylori, indicating moderate inhibitory effects compared to other tested compounds .

- Mechanism of Action : The compound appears to inhibit the function of the Hpβ-clamp, a protein essential for DNA replication in H. pylori, thereby preventing bacterial growth .

Comparative Biological Activity

A comparative analysis of this compound with other similar compounds reveals its unique position in terms of biological activity. The following table summarizes key findings:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Varies by cell line | 824 µM against H. pylori | HDAC inhibition; Hpβ-clamp inhibition |

| 5-Chloroisatin | Significant | 18 µM against H. pylori | Enhanced binding to Hpβ-clamp |

| Other Benzamide Derivatives | Variable | Varies | Various mechanisms |

Research Findings and Future Directions

The current body of research suggests that while this compound shows promise as an anticancer and antimicrobial agent, further studies are necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

- Further Investigations : Ongoing studies are focusing on improving the efficacy of this compound through structural modifications and combination therapies.

- Clinical Relevance : Understanding the pharmacokinetics and safety profile of this compound will be crucial for advancing it into clinical trials.

Propiedades

IUPAC Name |

3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWOHNIHUBDEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234242 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-04-3 | |

| Record name | 3,4-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-difluorobenzamide interact with its target and what are the downstream effects?

A1: this compound has been identified as an inhibitor of the bacterial β-clamp, a protein essential for DNA replication. [] Specifically, it binds at the protein-protein interaction site of the β-clamp, disrupting its interaction with other proteins involved in DNA replication. [] This disruption inhibits bacterial growth, making it a potential target for antibacterial drug development. [] Furthermore, this compound has been shown to modulate the activity of potassium channels, specifically Kv7 channels, which are involved in neuronal excitability and smooth muscle function. [, , , ] Depending on the specific Kv7 subtype, this compound can act as either an opener or an inhibitor, altering the channels' electrophysiological properties and influencing cellular excitability. [, , , ]

Q2: Can you provide information about the structural characterization of this compound, including its molecular formula and weight?

A2: While the provided research articles focus on the biological activity of this compound, they do not delve into detailed spectroscopic data or specific structural characterization beyond its binding interactions.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: Studies have investigated the SAR of this compound analogs, particularly in the context of melanin-concentrating hormone receptor 1 (MCH1R) antagonism. [, ] Modifications to the cyclohexyl ring and the substituents on the quinazoline ring were found to influence the compound's affinity for MCH1R and its antagonistic activity. [, ] These studies highlight the importance of specific structural features for the biological activity of this compound derivatives. Additionally, research on Kv7 channels suggests that different binding sites on these channels can be targeted by distinct chemical scaffolds, leading to varied functional effects. [] This implies that modifications to the this compound structure could potentially lead to compounds with greater selectivity for specific Kv7 subtypes. []

Q4: What is the in vitro and in vivo efficacy of this compound?

A4: In vitro studies demonstrate the inhibitory effect of this compound on the growth of Helicobacter pylori. [] It exhibits greater potency against H. pylori compared to E. coli, suggesting potential for species-specific drug development. [] Animal models further support the potential therapeutic benefits of this compound derivatives. For example, ATC0175, a close analog, displayed anxiolytic and antidepressant-like effects in rodent models, highlighting its potential for treating mood disorders. [, ] These preclinical studies provide a foundation for further investigation into the therapeutic potential of this compound and its analogs.

Q5: Are there any known resistance mechanisms to this compound?

A5: While the provided research does not explicitly investigate resistance mechanisms, it's crucial to consider this aspect for any potential drug candidate. Mutations in the target protein, such as the bacterial β-clamp or Kv7 channels, could potentially reduce the binding affinity and efficacy of this compound. Further research is needed to fully understand the development of resistance and explore strategies to mitigate this challenge.

Q6: What are the potential applications of this compound in drug development?

A6: The research suggests several potential applications for this compound and its derivatives:

- Antibacterial agents: The inhibitory activity against H. pylori β-clamp makes it a starting point for developing new antibacterial drugs, particularly for species-specific therapies. []

- Treatment of mood disorders: Analogs like ATC0175, with their demonstrated anxiolytic and antidepressant-like effects in animal models, hold promise for treating mood disorders. [, ]

- Modulation of neuronal excitability: The ability to influence Kv7 channel activity suggests potential applications in treating conditions characterized by neuronal hyperexcitability, such as epilepsy. [, , , ]

- Targeting smooth muscle function: By targeting specific Kv7 subtypes in smooth muscle, this compound derivatives may offer therapeutic avenues for conditions like overactive bladder. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.